molecular formula C10H11ClO3 B1624255 4-(2-Chloroethoxy)-3-methoxybenzaldehyde CAS No. 204915-71-9

4-(2-Chloroethoxy)-3-methoxybenzaldehyde

Cat. No. B1624255
M. Wt: 214.64 g/mol
InChI Key: DCBNVCCDXRZXOX-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a synthetic organic compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is 1S/C9H9ClO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-(2-Chloroethoxy)-3-methoxybenzaldehyde has a melting point of 25-30°C and a boiling point of 138-142°C at a pressure of 2 Torr . It has a density of 1.2246 g/cm3 at 25°C .

Scientific Research Applications

Synthesis Applications

  • Multigram-Scale Synthesis: 4-(2-Chloroethoxy)-3-methoxybenzaldehyde has been utilized in efficient multigram two-step syntheses, yielding over 70% starting from 4-hydroxybenzaldehyde. This synthesis is vital in carbohydrate chemistry for creating glycosides with universal 4-(ω-chloroalkoxy)phenyl aglycons (Zinin et al., 2017).

Chemical Analysis and Spectroscopy

  • Gas Chromatographic Separation: The compound has been synthesized for examining its purity and structure through quartz capillary gas chromatography and mass spectrometry (Hyötyläinen & Knuutinen, 1993).
  • Crystal Structure Analysis: Its derivatives, such as methoxybenzaldehyde oxime, have been analyzed for their crystal structures, showcasing diverse hydrogen-bonding patterns and conformations (Gomes et al., 2018).

Molecular Interactions and Docking Studies

  • Molecular Docking Investigations: Studies have focused on the structural and electronic properties of 4-methoxybenzaldehyde (a related compound), exploring its interactions in crystals and its potential nonlinear optic properties (Ghalla et al., 2018).
  • Charge Transfer Effects: Investigations into the charge transfer effects in related compounds like 4-hydroxy-3-methoxybenzaldehyde have revealed insights into their spectral characteristics in different solvents (Rajendiran & Balasubramanian, 2008).

Synthesis of Derivatives and Related Compounds

  • Synthesis of Chalcone Derivatives: This compound has been used in the synthesis of various chalcone derivatives, displaying potential antioxidant activities (Rijal et al., 2022).
  • Alkylation and Derivative Formation: It has been subjected to reactions like alkylation, leading to the creation of new aromatic aldehydes (Khachatryan et al., 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-(2-chloroethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBNVCCDXRZXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444729
Record name 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethoxy)-3-methoxybenzaldehyde

CAS RN

204915-71-9
Record name 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of vanillin (10.00 g, 65.7 mmol), K2CO3 (45.4 g, 329 mmol), 1,2-dichloroethane (104 mL, 1.31 mol), and DMF (300 mL) was stirred at 65-70° C. for 16 h. The dichloroethane was evaporated and the remaining slurry was poured onto ice. The oil that separated was extracted with Et2O (×4) and EtOAc (×3). The combined extracts were washed with water (×3), dried (Na2SO4 /MgSO4), and evaporated to give a clear oil that solidified upon trituration with hexanes. Crystallization from Et20 gave 4-(2-chloroethoxy)-3-methoxybenzaldehyde (12.04 g, 85%) as white needles, mp 60-61° C. 1H NMR (CDCl3) δ 9.87 (s, 1 H, CHO), 7.46 (dd, J=8.0, 2.0 Hz, 1 H, H-6), 7.43 (d, J=2.0 Hz, 1 H, H-5), 6.99 (d, J=8.0 Hz, 1 H, H-2), 4.36 (t, J=6.1 Hz, 2 H, OCH2), 3.94 (s, 3 H, OCH3), 3.89 (t, J=6.1 Hz, 2 H, CH2Cl); 13C NMR δ 190.8 (CHO), 153.9 (C-4), 150.0 (C-3), 130.8 (C-1), 126.3 (C-6), 112.3 (C-2), 109.8 (C-5), 68.9 (OCH2), 56.0 (OCH3), 41.2 (CH2Cl).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Bansal, G Kumar, D Gandhi, LC Young… - Chemistry & …, 2011 - Wiley Online Library
A new series of 1H‐imidazol‐1‐yl substituted 8‐phenylxanthine analogs has been synthesized to study the effects of the imidazole group on the binding affinity of compounds for …
Number of citations: 7 onlinelibrary.wiley.com
JBJ Milbank, M Tercel, GJ Atwell… - Journal of medicinal …, 1999 - ACS Publications
A series of racemic 6-amino-seco-cyclopropylindole (seco-CI) compounds was prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline with appropriate acids, …
Number of citations: 46 pubs.acs.org
S Karataş, İ Çapan, S Servi - Letters in Organic Chemistry, 2019 - ingentaconnect.com
Novel aza-heterocyclic substituted dehydroepiandrosterone derivatives were synthesized through a three-step reaction sequence. Some new O-alkylated 4-hydroxybenzaldehydes …
Number of citations: 4 www.ingentaconnect.com

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